Cas no 1005302-83-9 (1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol)

1-({4-[(2H-1,3-Benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a synthetic small-molecule compound featuring a pyrazolo[3,4-d]pyrimidine core, functionalized with a benzodioxolylamino group and a 2-hydroxypropylamino substituent. Its structural complexity confers selective binding properties, making it a promising candidate for biochemical research, particularly in kinase inhibition studies. The presence of the benzodioxole moiety enhances metabolic stability, while the hydroxyl group improves solubility, facilitating in vitro and in vivo applications. This compound exhibits potential as a pharmacophore scaffold for targeted therapeutic development, with demonstrated utility in modulating specific signaling pathways. Its well-defined synthetic route ensures reproducibility, supporting rigorous scientific investigation.
1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol structure
1005302-83-9 structure
Product Name:1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
CAS No:1005302-83-9
MF:C21H20N6O3
MW:404.421903610229
CID:6578024
Update Time:2025-05-21

1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
    • 1-[[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
    • Inchi: 1S/C21H20N6O3/c1-13(28)10-22-21-25-19(24-14-7-8-17-18(9-14)30-12-29-17)16-11-23-27(20(16)26-21)15-5-3-2-4-6-15/h2-9,11,13,28H,10,12H2,1H3,(H2,22,24,25,26)
    • InChI Key: PKSPBHIESTVDSS-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(NC2=CC=C3OCOC3=C2)=C2C=NN(C3=CC=CC=C3)C2=N1)C(O)C

1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol Pricemore >>

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1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
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Additional information on 1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

Recent Advances in the Study of 1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol (CAS: 1005302-83-9)

The compound 1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol (CAS: 1005302-83-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazolo[3,4-d]pyrimidine derivative has been investigated for its role as a kinase inhibitor, particularly in targeting specific signaling pathways involved in cancer and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical models.

One of the key findings from recent research is the compound's selective inhibition of certain protein kinases, which are critical for cell proliferation and survival. Structural analysis has revealed that the benzodioxol and pyrazolopyrimidine moieties contribute to its high binding affinity and specificity. Molecular docking studies have further demonstrated its interaction with the ATP-binding site of target kinases, providing a rationale for its inhibitory activity. These insights have paved the way for the development of more potent and selective analogs.

In addition to its kinase inhibitory properties, 1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol has shown promise in modulating immune responses. Recent in vitro and in vivo studies have highlighted its ability to suppress pro-inflammatory cytokines, suggesting potential applications in autoimmune disorders. The compound's ability to cross the blood-brain barrier has also sparked interest in its use for neurodegenerative diseases, although further research is needed to validate these findings.

Pharmacokinetic studies have been conducted to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Results indicate moderate oral bioavailability and a favorable half-life, making it a viable candidate for further development. However, challenges such as metabolic stability and potential off-target effects remain to be addressed. Researchers are currently exploring prodrug strategies and formulation improvements to enhance its therapeutic index.

The synthesis of 1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol has been optimized to improve yield and purity. Recent advancements in synthetic methodologies have enabled the production of gram-scale quantities, facilitating more extensive biological evaluations. Collaborative efforts between academic and industrial researchers have accelerated the translation of these findings into potential clinical applications.

In conclusion, 1-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol represents a promising scaffold for the development of novel therapeutics targeting kinase-dependent pathways and inflammatory processes. Ongoing research aims to further elucidate its biological effects, optimize its pharmacological properties, and explore its therapeutic potential in various disease contexts. The compound's unique chemical structure and multifaceted biological activities make it a valuable subject of study in the field of chemical biology and drug discovery.

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